An In-Depth Technical Guide to 3,4-Dichloro-2-nitroaniline (CAS No. 958804-40-5)
An In-Depth Technical Guide to 3,4-Dichloro-2-nitroaniline (CAS No. 958804-40-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Dichloro-2-nitroaniline, a halogenated nitroaromatic compound with significant potential as a versatile building block in organic synthesis. This document delves into the critical aspects of its chemical identity, synthesis, analytical characterization, and safety protocols. While its direct applications in drug development are still emerging, its structural motifs are present in various bioactive molecules, highlighting its importance for medicinal chemists and process development scientists. This guide aims to be an authoritative resource, consolidating technical data and procedural insights to facilitate its effective and safe utilization in research and development.
Chemical Identity and Physicochemical Properties
3,4-Dichloro-2-nitroaniline is systematically named 3,4-dichloro-2-nitrobenzenamine. Its unique substitution pattern on the benzene ring, featuring two adjacent chlorine atoms and a nitro group ortho to the amine, imparts specific reactivity and physical characteristics.
Table 1: Chemical and Physical Properties of 3,4-Dichloro-2-nitroaniline
| Property | Value | Source |
| CAS Number | 958804-40-5 | [1][2][3] |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1][2] |
| Molecular Weight | 207.01 g/mol | [1][2] |
| Appearance | Not explicitly stated, likely a solid | |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |
Note: Experimental physical properties such as melting point, boiling point, and solubility for this specific isomer are not widely reported in publicly available literature. Researchers should perform their own characterization upon synthesis or acquisition.
Synthesis of 3,4-Dichloro-2-nitroaniline: A Mechanistic Approach
The primary challenge in this synthesis is controlling the regioselectivity of the nitration. The amino group is a strong ortho-, para-director, while the chlorine atoms are weak ortho-, para-directors and deactivating. The steric hindrance from the chlorine at position 3 and the electronic deactivation of the ring will influence the position of the incoming nitro group.
Proposed Synthetic Protocol: Nitration of 3,4-Dichloroaniline
This protocol is a theoretical procedure based on general nitration methods for anilines and should be optimized for safety and efficiency in a laboratory setting.
Step 1: Acetylation of 3,4-Dichloroaniline (Protection of the Amino Group)
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Rationale: Direct nitration of anilines can be problematic, leading to oxidation and the formation of a mixture of isomers due to the protonation of the amino group in strong acid. Acetylation protects the amino group, moderates its activating effect, and directs the nitration primarily to the ortho and para positions relative to the acetamido group.
-
Dissolve 3,4-dichloroaniline in glacial acetic acid.
-
Add acetic anhydride and gently reflux the mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into cold water to precipitate the N-(3,4-dichlorophenyl)acetamide.
-
Filter, wash with water, and dry the product.
Step 2: Nitration of N-(3,4-dichlorophenyl)acetamide
-
Rationale: The acetamido group will direct the incoming nitro group to the available ortho and para positions. Nitration at the 2-position (ortho to the acetamido group) is sterically hindered by the chlorine at position 3, but may still occur.
-
Carefully dissolve the N-(3,4-dichlorophenyl)acetamide in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the low temperature.
-
Allow the reaction to proceed at low temperature, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter, wash thoroughly with cold water to remove residual acid, and dry.
Step 3: Hydrolysis of the Acetamido Group (Deprotection)
-
Rationale: The protecting acetyl group is removed by acid or base hydrolysis to yield the final product.
-
Reflux the nitrated acetanilide in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH).
-
Monitor the reaction by TLC until the starting material is consumed.
-
If using acid hydrolysis, cool the reaction mixture and neutralize with a base to precipitate the 3,4-Dichloro-2-nitroaniline. If using base hydrolysis, the product may precipitate upon cooling.
-
Filter the product, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Diagram 1: Proposed Synthesis of 3,4-Dichloro-2-nitroaniline
Caption: Proposed synthetic route for 3,4-Dichloro-2-nitroaniline.
Analytical Methods for Characterization and Quantification
Accurate characterization and quantification of 3,4-Dichloro-2-nitroaniline are essential for quality control and research applications. A combination of chromatographic and spectroscopic techniques should be employed.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of dichloronitroaniline isomers.
3.1.1. High-Performance Liquid Chromatography (HPLC)
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Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase.
-
Typical Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of aniline derivatives.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is effective for separating isomers.
-
Detection: A UV detector is suitable for detecting nitroaromatic compounds, typically monitored at around 254 nm. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) can be used.
-
-
Method Validation: A validated HPLC method should demonstrate linearity, accuracy, precision, and specificity for 3,4-Dichloro-2-nitroaniline, especially in the presence of other isomers and impurities.
3.1.2. Gas Chromatography (GC)
-
Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
-
Typical Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is generally suitable.
-
Injector: Split/splitless injection is a common technique.
-
Detector: A Flame Ionization Detector (FID) can be used, but for higher selectivity for nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) is recommended. For definitive identification, a mass spectrometer (GC-MS) is the preferred detector.
-
-
Considerations: Anilines can sometimes exhibit poor peak shape in GC. Derivatization may be necessary in some cases to improve chromatographic performance, although it adds complexity to the analysis.
Diagram 2: Analytical Workflow for 3,4-Dichloro-2-nitroaniline
Caption: General workflow for the analysis of 3,4-Dichloro-2-nitroaniline.
Spectroscopic Methods
Spectroscopic data is crucial for the unambiguous identification of 3,4-Dichloro-2-nitroaniline.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts and coupling constants of the aromatic protons will be characteristic of the substitution pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the primary amine, the asymmetric and symmetric stretches of the nitro group, and the C-Cl stretches.
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Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.
Applications in Drug Discovery and Development
While specific examples of 3,4-Dichloro-2-nitroaniline as a direct precursor in marketed drugs are not prominent in the literature, its structural features make it a valuable building block in medicinal chemistry. Nitroaromatic compounds are key intermediates in the synthesis of a wide range of pharmaceuticals. The nitro group can be readily reduced to an amino group, which can then be further functionalized.
The dichloro substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. Therefore, 3,4-Dichloro-2-nitroaniline serves as a scaffold that can be elaborated to generate libraries of compounds for screening in various therapeutic areas. For instance, similar chlorinated nitroanilines have been used in the synthesis of compounds with potential anticancer and antimicrobial activities.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3,4-Dichloro-2-nitroaniline (CAS 958804-40-5) is not widely available. However, based on the data for other dichloronitroaniline isomers and related compounds, it should be handled with extreme caution.[4][5][6][7][8]
Potential Hazards:
-
Toxicity: Dichloronitroanilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled.[4]
-
Target Organ Damage: Prolonged or repeated exposure may cause damage to organs.[4]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.
-
Environmental Hazard: Likely to be harmful to aquatic life with long-lasting effects.[4]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]
-
Ventilation: Use only in a well-ventilated area or under a fume hood.[4]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor.
-
If on Skin: Wash with plenty of water.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes.
It is imperative to consult a comprehensive and specific SDS for this compound before handling.
Conclusion
3,4-Dichloro-2-nitroaniline, identified by CAS number 958804-40-5, is a chemical intermediate with considerable potential for applications in organic synthesis, particularly in the development of novel bioactive compounds. This technical guide has provided a foundational understanding of its properties, a plausible synthetic route, and essential analytical and safety considerations. As research progresses, a more detailed picture of its reactivity and utility in drug discovery is expected to emerge, further establishing its role as a valuable tool for chemists in both academia and industry.
References
The following is a consolidated list of sources that may be relevant to the information presented. Direct citations are provided in the text.
-
Pharmaffiliates. 3,4-Dichloro-2-nitroaniline. Available from: [Link]
- Sigma-Aldrich. SAFETY DATA SHEET for a dichloronitroaniline isomer. (Note: This is a representative SDS for a related compound and should be used for general guidance only. A specific SDS for CAS 958804-40-5 should be consulted).
- Fisher Scientific. SAFETY DATA SHEET for 4,5-Dichloro-2-nitroaniline. (Note: This is a representative SDS for a related compound and should be used for general guidance only).
- Fisher Scientific. SAFETY DATA SHEET for 2,6-Dichloro-4-nitroaniline. (Note: This is a representative SDS for a related compound and should be used for general guidance only).
- Thermo Fisher Scientific. SAFETY DATA SHEET for 4-Chloro-2-nitroaniline. (Note: This is a representative SDS for a related compound and should be used for general guidance only).
- Apollo Scientific. 3,4-Dichloroaniline Safety Data Sheet.
- Google Patents. Process for preparing 3, 4 dichloroaniline. US3291832A.
- Google Patents. Process for preparing 4,5-dichloro-2-nitroaniline. WO1991000261A1.
- Guidechem.
- MDPI. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
- EPA.
- BenchChem. A Comparative Guide to the Quantification of 3,5-Dichloroaniline: HPLC vs.
- The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
Sources
- 1. Separation of 4,5-Dichloro-2-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 3,4-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. EP0398542B1 - Process for preparing 3,4-dichloroaniline - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
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